Prostaglandin D-M

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

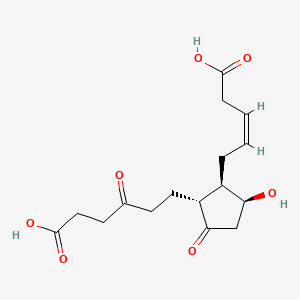

Prostaglandin D-M, also known as this compound, is a useful research compound. Its molecular formula is C16H22O7 and its molecular weight is 326.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Properties

Prostaglandin D-M is synthesized predominantly in mast cells through the action of glutathione-dependent PGD synthase. PGD2 itself is known for its short half-life (1-30 minutes), making it unstable and rapidly converted into various metabolites, including PGDM and 11beta-PGF2alpha . The stability of PGDM allows it to serve as a useful biomarker for assessing PGD2 levels in clinical settings.

Metabolism of this compound

- Precursor : Prostaglandin D2

- Major Metabolites :

- 11beta-PGF2alpha

- Tetranor-prostaglandin DM (PGDM)

The concentration of PGDM in urine can reflect the levels of PGD2 and has been utilized in investigations related to allergic conditions and mast cell diseases .

Allergic Responses and Asthma

PGDM plays a pivotal role in allergic reactions and asthma pathophysiology. It acts as a bronchoconstrictor, contributing to airway inflammation. Elevated levels of urinary PGDM have been associated with conditions such as systemic mastocytosis and mast cell activation syndrome (MCAS) .

Case Study Insights

A study analyzing urinary metabolites in patients with mast cell disorders found significant correlations between elevated levels of PGDM and the severity of symptoms associated with these conditions. The data indicated that patients with systemic mastocytosis had a higher percentage of triple positive urinary prostaglandins compared to those with MCAS .

Mast Cell Disorders

Mast cell diseases, including systemic mastocytosis and MCAS, are characterized by abnormal proliferation or activation of mast cells. Measurement of urinary PGDM has emerged as a valuable diagnostic tool.

| Disorder Type | % Triple Positive PGs | % Double Positive PGs | % Single Positive PGs | Negative PGs | % Positive NMH |

|---|---|---|---|---|---|

| Systemic Mastocytosis | 33% | 33% | 33% | 0% | 100% |

| MCAS | 4% | 26% | 54% | 10% | 15% |

| Hyperhistaminemia | 10% | 30% | 20% | 40% | 0% |

This table summarizes findings from a study that assessed urinary metabolites across different mast cell disorders, highlighting the diagnostic utility of measuring PGDM levels .

Inflammation and Pain Management

Prostaglandins are known mediators of inflammation. Research indicates that manipulating prostaglandin pathways may offer therapeutic avenues for inflammatory diseases. For instance, the modulation of prostaglandin receptors has been explored in models of arthritis, where specific receptor activation can either exacerbate or alleviate inflammation .

Propiedades

Número CAS |

70803-92-8 |

|---|---|

Fórmula molecular |

C16H22O7 |

Peso molecular |

326.34 g/mol |

Nombre IUPAC |

6-[(1R,2R,3S)-2-[(Z)-4-carboxybut-2-enyl]-3-hydroxy-5-oxocyclopentyl]-4-oxohexanoic acid |

InChI |

InChI=1S/C16H22O7/c17-10(6-8-16(22)23)5-7-12-11(13(18)9-14(12)19)3-1-2-4-15(20)21/h1-2,11-13,18H,3-9H2,(H,20,21)(H,22,23)/b2-1-/t11-,12-,13+/m1/s1 |

Clave InChI |

QRKPLLLQZJCOLR-BWEANOATSA-N |

SMILES |

C1C(C(C(C1=O)CCC(=O)CCC(=O)O)CC=CCC(=O)O)O |

SMILES isomérico |

C1[C@@H]([C@@H]([C@H](C1=O)CCC(=O)CCC(=O)O)C/C=C\CC(=O)O)O |

SMILES canónico |

C1C(C(C(C1=O)CCC(=O)CCC(=O)O)CC=CCC(=O)O)O |

Sinónimos |

9-HDTPD 9-hydroxy-11,15-dioxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid PGD-M prostaglandin D-M |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.